molecular formula C10H8ClNO2 B8678341 1-(3-Amino-5-chloro-benzofuran-2-yl)-ethanone

1-(3-Amino-5-chloro-benzofuran-2-yl)-ethanone

Cat. No. B8678341
M. Wt: 209.63 g/mol
InChI Key: FPAMQDWIHLDIRH-UHFFFAOYSA-N
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Patent
US08969373B2

Procedure details

The procedure was similar to step S1A, while the starting material was 5-chloro-2-hydroxy-benzonitrile (5A) in stead of 2-hydroxy-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[C:7]#[N:8].[OH:11][C:12]1[CH:19]=CC=C[C:13]=1C#N>>[NH2:8][C:7]1[C:6]2[CH:9]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[O:10][C:13]=1[C:12](=[O:11])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C#N)C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(OC2=C1C=C(C=C2)Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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